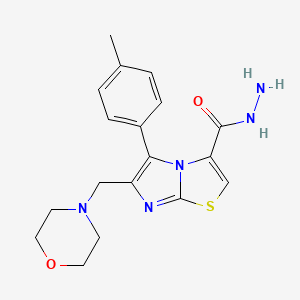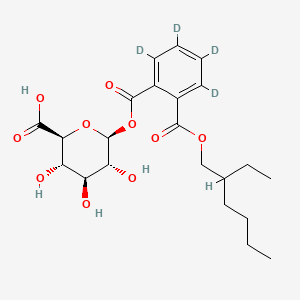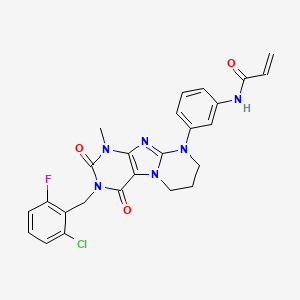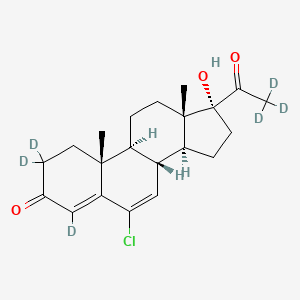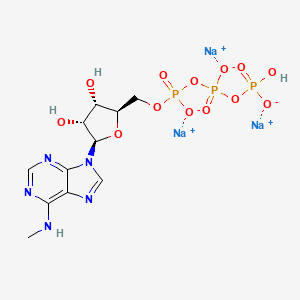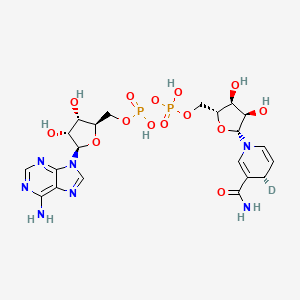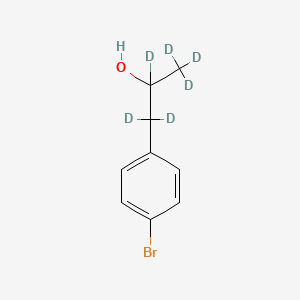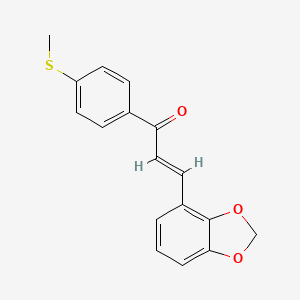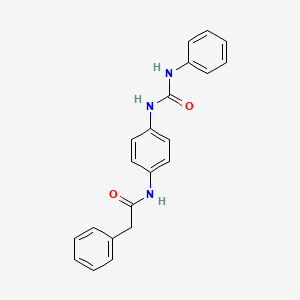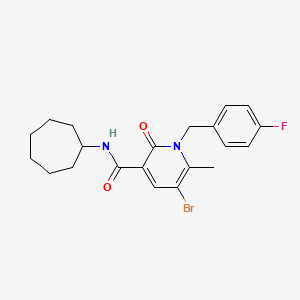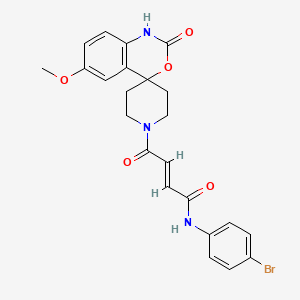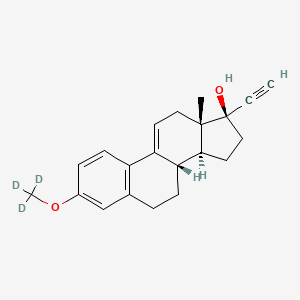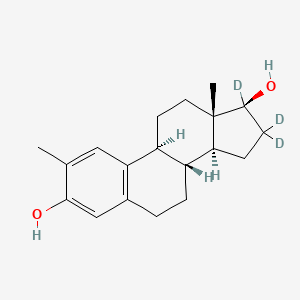
2-Methyl Estradiol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl Estradiol-d3 is a deuterated form of 2-Methyl Estradiol, a synthetic estrogen analog. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound. The molecular formula of this compound is C19H23D3O2, and it has a molecular weight of 289.43 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Estradiol-d3 typically involves the deuteration of 2-Methyl Estradiol. One common method is the catalytic hydrogenation of 2-Methyl Estradiol in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atmospheres .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methyl Estrone-d3.
Reduction: Reduction reactions can convert it back to its parent compound, 2-Methyl Estradiol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Methyl Estrone-d3
Reduction: 2-Methyl Estradiol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
2-Methyl Estradiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of 2-Methyl Estradiol.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in biological systems.
Proteomics: Utilized in mass spectrometry for the quantification of proteins and peptides.
Endocrinology: Research on estrogen receptor interactions and hormonal regulation
Mécanisme D'action
2-Methyl Estradiol-d3 exerts its effects by binding to estrogen receptors in target tissues. The binding of the compound to the receptor induces a conformational change, allowing the receptor to interact with estrogen response elements in the DNA. This interaction leads to the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproductive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound, widely used in hormone replacement therapy.
2-Methoxyestradiol: An angiogenesis inhibitor with anti-cancer properties.
Methylestradiol: A synthetic estrogen used in the treatment of menopausal symptoms
Uniqueness
2-Methyl Estradiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike its non-deuterated counterparts, it offers improved analytical performance in mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic research .
Propriétés
Formule moléculaire |
C19H26O2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-2,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D |
Clé InChI |
PAZNMSHBVDFVSA-UXOVBMNUSA-N |
SMILES isomérique |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=C(C(=C4)O)C)C)O |
SMILES canonique |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


